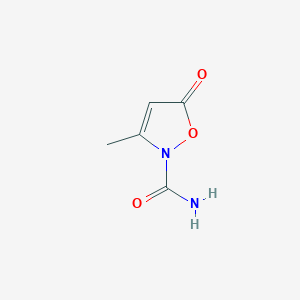

3-methyl-5-oxoisoxazole-2(5H)-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

3-methyl-5-oxo-1,2-oxazole-2-carboxamide |

InChI |

InChI=1S/C5H6N2O3/c1-3-2-4(8)10-7(3)5(6)9/h2H,1H3,(H2,6,9) |

InChI Key |

MXXVCCSVBZNUHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)ON1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 5 Oxoisoxazole 2 5h Carboxamide and Its Analogues

Established Synthetic Routes to the Core 3-Methyl-5-oxoisoxazole-2(5H)-carboxamide Scaffold

The construction of the core 3-methyl-5-oxoisoxazole ring system is a well-documented process, typically proceeding through a multicomponent reaction that efficiently assembles the heterocyclic framework. The subsequent introduction of the carboxamide functionality at the N-2 position represents a critical step in arriving at the target compound.

Key Precursors and Reaction Conditions

The most prevalent and established route to the 3-methylisoxazol-5(4H)-one core involves a one-pot, three-component condensation reaction. The key precursors for this synthesis are typically:

An aldehyde (often an aromatic or heteroaromatic aldehyde for derivatization at the 4-position)

Ethyl acetoacetate

Hydroxylamine (B1172632) hydrochloride

This reaction is frequently conducted in an aqueous medium, aligning with the principles of green chemistry by utilizing an environmentally benign solvent. niscpr.res.inisca.me A variety of catalysts have been employed to facilitate this transformation, including mild organic acids like tartaric acid and citric acid, as well as various sodium salts. isca.meorientjchem.org

The general mechanism involves the initial reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form an oxime intermediate. This is followed by a Knoevenagel condensation with the aldehyde and subsequent intramolecular cyclization to yield the 3-methyl-4-arylmethylene-isoxazol-5(4H)-one. isca.metandfonline.com

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Solvent | Product | Reference(s) |

| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Tartaric Acid / Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one | isca.me |

| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Citric Acid / Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one | orientjchem.org |

| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Sodium Sulfide / Ethanol | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one | tandfonline.com |

| Aromatic Aldehyde | Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Sodium Malonate / Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one | niscpr.res.in |

To obtain the unsubstituted 3-methyl-5-oxoisoxazole core, formaldehyde or a suitable equivalent would be used in place of an aromatic aldehyde. The subsequent step, the introduction of the carboxamide group at the N-2 position to form this compound, can be achieved through N-carbamoylation. This can potentially be accomplished by reacting the 3-methylisoxazol-5-one with a suitable carbamoylating agent, such as a carbamoyl chloride or an isocyanate, in the presence of a base. The use of reagents like N-carbamoylimidazole offers a safer alternative to highly reactive isocyanates for such transformations. nih.gov

Regioselective Synthesis Strategies

The synthesis of the 5-oxoisoxazole ring from β-ketoesters like ethyl acetoacetate and hydroxylamine is inherently regioselective. The reaction proceeds through the more nucleophilic nitrogen of hydroxylamine attacking the ketone carbonyl of the β-ketoester, followed by cyclization involving the ester group, to exclusively form the 5-oxoisoxazole regioisomer. Alternative reaction pathways that could lead to the formation of a 3-oxoisoxazole are generally not observed under these conditions. This high degree of regioselectivity is a key advantage of this synthetic approach, ensuring the formation of the desired isoxazole (B147169) scaffold.

Novel Synthetic Approaches and Innovations for Isoxazole Carboxamides

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient routes to isoxazole derivatives, including the exploration of aqueous phase synthesis and the application of transition metal catalysis.

Aqueous Phase Synthesis Methodologies

The use of water as a solvent for the synthesis of isoxazol-5(4H)-ones has gained significant traction due to its environmental benefits. niscpr.res.inisca.me Various catalysts, such as sodium malonate and tartaric acid, have been shown to be effective in promoting the three-component condensation in aqueous media, often at room temperature. niscpr.res.inisca.me These methods offer several advantages, including simplified work-up procedures, reduced use of hazardous organic solvents, and often lead to high yields of the desired products. niscpr.res.in The use of gluconic acid aqueous solution as both a recyclable solvent and catalyst further exemplifies the move towards greener synthetic protocols. acgpubs.org

Palladium-Catalyzed Reactions in Isoxazole Chemistry

Palladium catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including isoxazoles. While not directly applied to the synthesis of the parent this compound, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex isoxazole derivatives. For instance, palladium-catalyzed C-H activation and annulation strategies have been developed for the synthesis of benzo[d]isoxazoles. rsc.org Furthermore, auto-tandem palladium catalysis has been utilized in the transformation of halogen-substituted isoxazoles into 2-azafluorenones. nih.gov These innovative methods showcase the potential of palladium catalysis to create diverse isoxazole-containing molecules, which could be adapted for the synthesis of novel isoxazole carboxamide analogues.

Synthesis of Derivatized 3-Methyl-5-oxoisoxazole-2(5H)-carboxamides and Related Structures

A significant body of research has been dedicated to the synthesis of derivatized 3-methyl-5-oxoisoxazole-2(5H)-carboxamides and related isoxazole carboxamide structures, driven by the quest for novel therapeutic agents.

A common and straightforward method for derivatization involves the aforementioned three-component reaction using a wide array of substituted aromatic and heteroaromatic aldehydes. This approach allows for the introduction of diverse functionalities at the 4-position of the isoxazol-5-one ring, leading to a library of 4-arylmethylene-3-methylisoxazol-5(4H)-ones. tandfonline.commdpi.comnih.govtandfonline.com

| Aldehyde Reactant | Resulting 4-Substituent | Reference(s) |

| Benzaldehyde | Benzylidene | tandfonline.comnih.gov |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | nih.gov |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | nih.gov |

| 2-Naphthaldehyde | Naphthalen-2-ylmethylene | nih.gov |

| Thiophene-2-carboxaldehyde | Thiophen-2-ylmethylene | mdpi.com |

Further derivatization to introduce the carboxamide moiety and other substituents on different parts of the isoxazole scaffold is also a key strategy. For example, isoxazole-3-carboxamides have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these derivatives often involves the coupling of a pre-formed isoxazole carboxylic acid with a variety of amines, a versatile method for generating chemical diversity.

Strategies for Substituent Introduction on the Isoxazole Ring and Carboxamide Nitrogen

The introduction of substituents onto the isoxazole ring and the carboxamide nitrogen is crucial for modulating the biological activity of the resulting compounds. These strategies often involve the careful selection of starting materials or the functionalization of a pre-formed isoxazole core.

For analogs of the target molecule, such as 5-methylisoxazole-3-carboxamide derivatives, a common synthetic approach begins with the synthesis of 5-methylisoxazole-3-carboxylic acid. This can be achieved, for example, by the reaction of 2,5-hexanedione with nitric acid. The resulting carboxylic acid can then be converted to the corresponding carbonyl chloride using a chlorinating agent like thionyl chloride in the presence of pyridine. This activated intermediate, 5-methylisoxazole-3-carbonyl chloride, can then be reacted with a variety of amines (ArNH2) to introduce different substituents on the carboxamide nitrogen, yielding a library of N-substituted 5-methylisoxazole-3-carboxamide derivatives. researchgate.net

Similarly, for the synthesis of 3-methylisoxazole-5-carboxamides, the precursor 3-methylisoxazole-5-carboxylic acid is first converted to 3-methylisoxazole-5-carbonyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride and a catalytic amount of pyridine. The in situ generated acid chloride is then treated with various primary or secondary amines to afford the desired N-substituted 3-methylisoxazole-5-carboxamides. This one-pot procedure allows for the introduction of a wide range of substituents on the carboxamide nitrogen. tandfonline.com

Amide Bond Formation via Coupling Reactions

Amide bond formation is a pivotal step in the synthesis of this compound and its analogs. Coupling reactions are widely employed to facilitate this transformation efficiently and under mild conditions.

A prevalent method for synthesizing isoxazole-carboxamide derivatives involves the use of coupling agents to activate the carboxylic acid group for subsequent reaction with an amine. nih.gov For instance, the synthesis of novel 5-methyl-3-phenylisoxazole-4-carboxamide derivatives utilizes N′-(ethylcarbonimidoyl)ethane-1-amine hydrochloride (EDC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. In this procedure, the corresponding 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid is dissolved in a solvent like dichloromethane (DCM), followed by the addition of DMAP and EDC. After a brief activation period, the desired aniline derivative is added to the mixture to form the amide bond. nih.gov

Another common approach for the synthesis of isoxazole amides is the conversion of the isoxazole-containing carboxylic acid to its acid chloride, which then readily reacts with an amine. For example, isoxazole-core-containing carboxylic acids can be treated with thionyl chloride (SOCl2) and triethylamine in a solvent such as tetrahydrofuran (THF) to generate the acid chloride in situ. Subsequent addition of the appropriate aniline derivative yields the corresponding isoxazole amide. mdpi.com This method is versatile and has been used to assemble a variety of isoxazole carboxamide analogs.

The following table summarizes the key reagents used in the synthesis of isoxazole-carboxamide derivatives:

| Precursor | Activating/Coupling Agent | Amine Source | Product |

| 5-methylisoxazole-3-carboxylic acid | Thionyl chloride (SOCl2), Pyridine | Various amines (ArNH2) | N-substituted 5-methylisoxazole-3-carboxamides |

| 3-methylisoxazole-5-carboxylic acid | Thionyl chloride (SOCl2), Pyridine | Various primary and secondary amines | N-substituted 3-methylisoxazole-5-carboxamides |

| 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid | N′-(ethylcarbonimidoyl)ethane-1-amine hydrochloride (EDC), 4-(dimethylamino)pyridine (DMAP) | Aniline derivatives | N-substituted 5-methyl-3-phenylisoxazole-4-carboxamides |

| Isoxazole-core-containing carboxylic acids | Thionyl chloride (SOCl2), Triethylamine | Aniline derivatives | N-substituted isoxazole amides |

Structure Activity Relationship Sar Studies of 3 Methyl 5 Oxoisoxazole 2 5h Carboxamide Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of isoxazole (B147169) carboxamide analogues are significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies reveal that modifications to various parts of the molecule can lead to substantial changes in potency. The activity of isoxazoles is strongly dependent on the presence of appropriate ring substituents researchgate.net.

Research into related heterocyclic carboxamides demonstrates clear SAR trends. For instance, in a series of thiazole carboxamide derivatives, the presence of a bulky, lipophilic t-butyl group resulted in the most potent inhibition of both COX-1 and COX-2 enzymes when compared to analogues with hydrophilic methoxy groups nih.gov. This suggests the t-butyl group may interact favorably with hydrophobic regions in the enzyme's active site nih.gov. Similarly, replacing a 3,4,5-trimethoxy group with a trifluoromethyl (-CF3) group enhanced COX-1 inhibition, indicating that strongly electron-withdrawing groups can also modulate activity nih.gov.

In the context of antitubercular agents, SAR studies on arylcarboxamides have identified specific substitutions that enhance efficacy. Naphthamide derivatives, for example, showed potent activity against Mycobacterium tuberculosis researchgate.net. The position of substituents on a benzyl ring can also have a modest effect on activity. In one study, a methyl group at the meta-position of a benzyl ring conferred slightly more potent activity than when it was in the para-position mdpi.com. The introduction of heteroatoms into substituents has also been shown to alter biological activity and tumor selectivity in certain series of compounds mdpi.com.

The following table summarizes findings from studies on various substituted carboxamide derivatives, illustrating the impact of different functional groups on biological activity.

| Compound Series | Base Scaffold | Substitution | Activity Measurement | Result | Reference |

| Thiazole Carboxamides | Thiazole | t-butyl vs. methoxy groups | COX-1/COX-2 Inhibition (IC50) | The t-butyl substituted compound was the most potent inhibitor of both enzymes. | nih.gov |

| Thiazole Carboxamides | Thiazole | 3,4,5-trimethoxy vs. -CF3 | COX-1/COX-2 Inhibition (IC50) | The -CF3 substitution enhanced COX-1 inhibition potency. | nih.gov |

| Arylcarboxamides | Naphthamide | Varied aryl groups | Anti-tubercular (MIC) | Naphthamide derivatives 13c and 13d were the most active (MIC: 6.55 & 7.11 µM). | researchgate.net |

| Arylcarboxamides | Quinolone-2-carboxamide | Varied aryl groups | Anti-tubercular (MIC) | Compound 8i showed potent activity (MIC: 9.97 µM). | researchgate.net |

| Imidazothiazoles | Benzo[d]imidazo[2,1-b]thiazole | p-methylphenyl | Anti-tubercular (MIC) | Showed significant activity (MIC: 1.6 µg/mL), potentially due to increased lipophilicity. | nih.gov |

| Imidazothiazoles | Benzo[d]imidazo[2,1-b]thiazole | Dichlorophenyl | Anti-tubercular (MIC) | Displayed moderate activity (MIC: 3.125 µg/mL), attributed to electron-withdrawing effects. | nih.gov |

These examples underscore the principle that even minor chemical modifications—such as altering alkyl groups, adding halogens, or changing the position of a substituent—can profoundly affect the interaction of a molecule with its biological target, thereby influencing its potency and selectivity.

Role of the Isoxazole Ring System in Pharmacological Activity

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, a structure that is a cornerstone of many pharmacologically active compounds researchgate.netijpca.orgnih.gov. It is widely recognized as a crucial pharmacophore, a molecular feature responsible for a drug's biological activity researchgate.net. The unique arrangement of its heteroatoms imparts a range of chemical and biological properties that make it a valuable scaffold in drug discovery researchgate.net.

The pharmacological importance of the isoxazole ring can be attributed to several factors. The 1,2-position of the electronegative oxygen and nitrogen atoms enables the formation of hydrogen bonding interactions with target proteins, which may be less accessible to other heterocyclic systems researchgate.net. This ability to engage in specific, directed interactions is fundamental to the affinity and specificity of many drugs for their biological targets.

Furthermore, the incorporation of an isoxazole ring into a molecule can lead to enhanced physicochemical properties ijpca.org. The isoxazole moiety is present in numerous marketed drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents researchgate.netijpca.org. Its versatility and the relative ease of its synthesis and modification have made it an object of significant interest for chemists and pharmacologists researchgate.net. The stability of the ring and its capacity to be functionalized at its C-3, C-4, and C-5 positions allow for the systematic exploration of chemical space to optimize biological activity nih.gov.

Influence of Carboxamide Linkage Modifications

The carboxamide linkage (-CO-NH-) is a critical structural motif in many pharmaceutical agents, serving as a stable and rigid bridge between different parts of a molecule. This linker is not merely a passive spacer; its chemical properties, particularly its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), are often vital for the molecule's interaction with its biological target.

Modifications to the carboxamide group can significantly alter a compound's pharmacological profile. For example, substituting the carboxamide moiety can directly impact potency and solubility. In one study of isoxazole-3-carboxamide derivatives, substitution with a 3-aminocyclohexanol motif was found to enhance both the compound's potency and its solubility, key attributes for drug development nih.gov.

Bioisosteric Modifications and Drug Design Principles Involving 3 Methyl 5 Oxoisoxazole 2 5h Carboxamide

Rational Design of Bioisosteric Analogues of Carboxamides

The rational design of bioisosteric analogues of carboxamides is driven by the need to overcome the inherent liabilities of the amide bond, such as poor metabolic stability and limited oral bioavailability. nih.gov Bioisosterism allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to improve its drug-like characteristics. acs.org The amide group's ability to act as both a hydrogen bond donor and acceptor is crucial for its interaction with biological targets; therefore, any successful bioisostere must mimic these key interactions. nih.gov

A variety of functional groups have been investigated as carboxamide bioisosteres, with five-membered heterocycles like oxadiazoles, triazoles, and isoxazoles proving to be particularly effective. nih.govdrughunter.com These heterocycles can replicate the spatial arrangement and electronic properties of the amide bond while offering improved metabolic stability due to their resistance to cleavage by proteases. cambridgemedchemconsulting.com

The design process for these analogues is heavily reliant on computational tools and databases. Structure-based drug design, utilizing X-ray crystallography data of the target protein, allows for the in-silico evaluation of potential bioisosteres to ensure a proper fit within the active site. Furthermore, databases of known bioisosteric replacements provide a valuable resource for medicinal chemists to identify suitable candidates for a given molecular scaffold.

Strategies for Modulating Biological Properties through Bioisosterism

The replacement of a carboxamide group with a bioisostere can modulate a wide range of biological properties, leading to a more favorable pharmacological profile. A primary strategy is the enhancement of metabolic stability. unimore.it Amide bonds are readily cleaved by amidases in the body, leading to rapid degradation of the drug. Heterocyclic bioisosteres are generally more resistant to enzymatic hydrolysis, which can significantly increase the drug's half-life and duration of action. cambridgemedchemconsulting.com

Another key strategy is the modulation of physicochemical properties to improve cell permeability and oral bioavailability. nih.gov The polarity and hydrogen bonding capacity of the amide group can hinder its passage across biological membranes. By selecting a bioisostere with optimized lipophilicity and reduced hydrogen bonding potential, it is possible to enhance a compound's ability to be absorbed from the gastrointestinal tract and to penetrate target tissues. For instance, the 1,3,4-oxadiazole isomer has been shown to have a lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, which can be advantageous in certain drug design scenarios. nih.gov

Furthermore, bioisosteric replacement can be employed to fine-tune a drug's selectivity for its intended target over off-target proteins. Even subtle changes in the geometry and electronic distribution of a molecule can alter its binding affinity and selectivity. By systematically replacing the amide with a panel of bioisosteres, medicinal chemists can probe the structure-activity relationship (SAR) and identify analogues with improved selectivity, thereby reducing the potential for side effects.

Case Studies of Amide Bioisosteric Replacements with Heterocycles

The successful application of heterocycles as bioisosteric replacements for carboxamides is well-documented in the scientific literature. These case studies provide valuable insights into the practical application of this drug design strategy.

Case Study 1: HIV-1 Vif Antagonists

In the development of antagonists for the HIV-1 viral infectivity factor (Vif), researchers replaced a metabolically labile amide functionality in a lead compound, RN-18, with various isosteric heterocycles. nih.gov The replacement with a 1,2,3-triazole resulted in a significant improvement in antiviral activity. nih.gov This case highlights how a heterocyclic bioisostere can not only address metabolic instability but also enhance the potency of a drug candidate.

Case Study 2: CSNK2 Inhibitors for β-Coronavirus Replication

In the pursuit of inhibitors for the protein kinase CSNK2 as a host-directed therapy for β-coronaviruses, a key amide group in a pyrazolo[1,5-a]pyrimidine scaffold was replaced with a 1,2,4-triazole. chemrxiv.orgacs.org Crystallographic studies confirmed that the triazole successfully mimicked the hydrogen bonding interactions of the original amide. chemrxiv.orgacs.org This bioisosteric replacement led to improved potency and metabolic stability, although it also presented challenges with solubility that required further optimization. chemrxiv.orgacs.org

Case Study 3: GPR88 Agonists

In the development of agonists for the orphan G protein-coupled receptor GPR88, an amide group in a lead compound was replaced with a variety of five-membered heterocycles. nih.govnih.gov While a 1,3,4-oxadiazole showed moderate potency, further exploration led to the discovery that 1,2,3-triazole analogues were even more potent agonists. nih.govnih.gov This study demonstrates the importance of screening a diverse range of bioisosteres to identify the optimal replacement for a given target.

These case studies underscore the power of using heterocyclic bioisosteres to overcome the limitations of the carboxamide group and to develop drug candidates with improved pharmacological properties. The principles demonstrated in these examples are directly applicable to the rational design of analogues of compounds like 3-methyl-5-oxoisoxazole-2(5H)-carboxamide.

Q & A

Q. What are the established synthetic routes for 3-methyl-5-oxoisoxazole-2(5H)-carboxamide?

The compound is typically synthesized via amide coupling between isoxazole-3-carboxylic acid derivatives and substituted anilines. For example, a general procedure involves reacting 5-substituted isoxazole-3-carboxylic acids (e.g., 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid) with amines like 5-chloro-2-methylaniline using coupling agents. Yields can vary (e.g., 18% in one case), necessitating optimization of reaction time, temperature, and purification methods (e.g., silica gel chromatography) .

Q. How is structural confirmation achieved post-synthesis?

Characterization relies on combined spectroscopic techniques:

- 1H/13C NMR : To verify substituent positions and regiochemistry (e.g., δ=10.36 ppm for hydroxyl protons, aromatic splitting patterns) .

- HRMS : For molecular ion validation (e.g., [M+H]+ calcd 347.0593, observed 347.0599) .

- Melting Point : Determined via differential scanning calorimetry (e.g., 214–216 °C with decomposition) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers away from heat and moisture to prevent degradation .

Advanced Research Questions

Q. How can low yields in amide coupling steps be addressed?

Low yields (e.g., 18% ) may arise from steric hindrance or poor solubility. Strategies include:

Q. How to resolve contradictory bioactivity data in mitochondrial assays?

Discrepancies in mitochondrial inhibition studies (e.g., conflicting IC50 values) require:

- Standardized Assay Conditions : Control variables like DMSO concentration (≤1% v/v), mitochondrial purity, and buffer composition (e.g., 0.25 M sucrose, 10 mM Tris·HCl) .

- Orthogonal Validation : Confirm results using fluorescence-based assays (e.g., Rh123 for membrane potential) and calcium uptake measurements .

Q. What strategies evaluate resistance-breaking acetylcholinesterase inhibition?

To study resistance mechanisms:

Q. How to design analogs for structure-activity relationship (SAR) studies?

Focus on modifying:

- Isoxazole Substituents : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance electrophilicity .

- Amide Linkers : Replace carboxamide with carbamates or thiocarbamates to probe hydrogen-bonding interactions .

- Bioisosteres : Substitute the isoxazole ring with oxadiazole or thiazole cores to assess scaffold flexibility .

Q. What methodologies validate mitochondrial targeting in cellular models?

- Subcellular Localization : Use confocal microscopy with fluorescent probes (e.g., MitoTracker Red).

- Oxygen Consumption Rate (OCR) : Measure via Seahorse XF Analyzer to assess electron transport chain disruption .

- Mitochondrial Membrane Potential : Quantify JC-1 dye aggregation to detect depolarization .

Q. How is purity assessed for in vivo studies?

Q. What approaches assess compound stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.